Hexaphenylisomelamine
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Overview
Description
Hexaphenylisomelamine is an organic compound with the chemical formula C36H30N6. It is known for its unique structure, which consists of six phenyl groups attached to an isomelamine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexaphenylisomelamine can be synthesized through a multi-step process involving the reaction of melamine with phenyl isocyanate. The reaction typically occurs under controlled conditions, including specific temperatures and solvents, to ensure the formation of the desired product .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale procedures to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process .
Chemical Reactions Analysis
Types of Reactions: Hexaphenylisomelamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert this compound into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of phenyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Hexaphenylisomelamine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of hexaphenylisomelamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context .
Comparison with Similar Compounds
Hexaphenylbenzene: Shares a similar phenyl-rich structure but lacks the isomelamine core.
Triphenylamine: Contains three phenyl groups attached to an amine, offering different electronic properties.
Hexaphenylcyclotriphosphazene: Features a cyclotriphosphazene core with six phenyl groups, providing unique thermal and chemical stability.
Uniqueness: Hexaphenylisomelamine stands out due to its combination of phenyl groups and an isomelamine core, which imparts distinct chemical and physical properties. This unique structure allows for diverse applications and reactivity compared to other similar compounds .
Properties
CAS No. |
604-45-5 |
---|---|
Molecular Formula |
C39H30N6 |
Molecular Weight |
582.7 g/mol |
IUPAC Name |
2-N,4-N,6-N,1,3,5-hexakis-phenyl-1,3,5-triazinane-2,4,6-triimine |
InChI |
InChI=1S/C39H30N6/c1-7-19-31(20-8-1)40-37-43(34-25-13-4-14-26-34)38(41-32-21-9-2-10-22-32)45(36-29-17-6-18-30-36)39(42-33-23-11-3-12-24-33)44(37)35-27-15-5-16-28-35/h1-30H |
InChI Key |
MBZKVOZDQXHTIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=NC3=CC=CC=C3)N(C(=NC4=CC=CC=C4)N2C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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